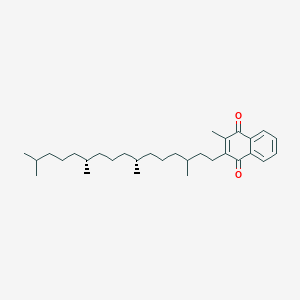
2',3'-Dihydrophylloquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2',3'-Dihydrophylloquinone, also known as this compound, is a useful research compound. Its molecular formula is C31H48O2 and its molecular weight is 452.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Coagulation Factor Activation
One of the primary applications of 2',3'-dihydrophylloquinone is in the enhancement of blood coagulation. Research indicates that dihydro-K1 acts as a cofactor in the posttranslational gamma-carboxylation of vitamin K-dependent coagulation factors. In animal studies, it was observed that dihydro-K1 counteracts the effects of sodium warfarin, a common anticoagulant, thereby reducing prolonged blood coagulation times in rats . This suggests its potential utility in managing bleeding disorders or enhancing coagulation in patients on anticoagulant therapy.
Tissue Distribution and Bioavailability
Dihydro-K1 is well absorbed in various tissues such as the brain, liver, and pancreas. However, it does not convert to menaquinone-4 (MK-4) in extra-hepatic tissues, which is significant for understanding its unique physiological roles . The absorption characteristics of dihydro-K1 are critical for its application in dietary supplements and functional foods.
Nutritional Implications
Dietary Sources and Consumption
this compound is primarily derived from the hydrogenation of phylloquinone-rich plant oils. Foods such as fast-food items and processed snacks often contain significant amounts of this compound . The prevalence of dihydro-K1 in the diet raises concerns regarding its bioavailability compared to phylloquinone. Studies indicate that despite being present in substantial quantities, dihydro-K1 may have lower activity as an enzyme cofactor than phylloquinone, which could impact bone health and overall vitamin K status .
Therapeutic Applications
Potential Benefits in Chronic Conditions
Emerging research suggests that vitamin K compounds, including dihydro-K1, may play a role in mitigating conditions associated with vitamin K deficiency, such as cardiovascular diseases and osteoporosis. For instance, studies have shown that adequate vitamin K intake is linked to improved bone mineral density among older adults . This connection highlights the importance of monitoring dietary intake of both phylloquinone and its hydrogenated forms.
Data Tables
The following table summarizes key findings related to the applications of this compound:
Case Studies
Several case studies have explored the implications of this compound:
- Warfarin Interaction Study : In a controlled study involving rats treated with sodium warfarin, administration of dihydro-K1 resulted in significant reductions in prothrombin time compared to controls. This suggests its potential use as an adjunct therapy for patients requiring anticoagulation management .
- Nutritional Intake Analysis : A comprehensive dietary survey indicated that populations consuming high amounts of processed foods exhibited elevated levels of dihydro-K1 but also showed signs of suboptimal vitamin K status. This raises questions about the efficacy of dietary sources rich in dihydro-K1 compared to natural phylloquinone sources .
- Bone Health Correlation Study : A cohort study examining older adults revealed a correlation between low dietary intake of vitamin K (including dihydro-K1) and decreased bone mineral density. These findings underscore the need for further investigation into the bioactivity differences between phylloquinone and its hydrogenated forms .
Propiedades
Fórmula molecular |
C31H48O2 |
|---|---|
Peso molecular |
452.7 g/mol |
Nombre IUPAC |
2-methyl-3-[(7R,11R)-3,7,11,15-tetramethylhexadecyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C31H48O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-19,22-25H,9-17,20-21H2,1-6H3/t23-,24-,25?/m1/s1 |
Clave InChI |
XOQNYHSBHIIJMQ-AEAWWFNXSA-N |
SMILES isomérico |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CCC(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C |
SMILES canónico |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Sinónimos |
2',3'-dihydrophylloquinone dihydrophylloquinone hydrophylloquinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















